molecular formula C18H22N2O5 B2610005 tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate CAS No. 876147-52-3

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate

Cat. No. B2610005
CAS RN: 876147-52-3
M. Wt: 346.383
InChI Key: YGEBKFZXBQXUAK-UHFFFAOYSA-N
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Description

“tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C18H22N2O5 . It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains an isoindoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered nitrogen-containing ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data .

Scientific Research Applications

Synthesis and Chemical Applications

  • Click Chemistry for Amino Acid Derivatives : Patil & Luzzio (2017) demonstrated the use of a tert-butyl derivative in click chemistry for synthesizing triazolylalanine analogues. This process involves selective alkylation and click reactions, leading to a range of N-isoindolinyl-1,2,3-triazolylalanine derivatives as free carboxylic acids, which are significant in the development of unnatural amino acid derivatives (Patil & Luzzio, 2017).

  • Hydroformylation of Oxazoline Derivatives : Kollár & Sándor (1993) reported on the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, yielding formyl products important for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

  • Antimicrobial Amides Synthesis : Nagavelli et al. (2014) synthesized new amides of Thiomorpholine carboxylate, showing moderate to good antibacterial and antifungal activity. This research highlights the potential of tert-butyl derivatives in developing new antimicrobial agents (Nagavelli et al., 2014).

Applications in Organic Chemistry and Material Science

  • Synthesis of Cyclohexadienes : Komissarov et al. (1991) explored the unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, demonstrating the role of tert-butyl derivatives in creating materials with unique thermal properties (Komissarov et al., 1991).

  • Crystal Structure Analysis : Wang et al. (2011) studied the crystal structure of a tert-butyl morpholine carboxylate compound, providing insights into molecular interactions and structural characteristics vital for the development of new chemical entities (Wang et al., 2011).

  • Solar Cell Improvement : Wu et al. (2009) utilized carboxylated cyanine dyes, containing tert-butyl derivatives, in dye-sensitized solar cells to enhance photoelectric conversion efficiency. This research demonstrates the application of these compounds in renewable energy technologies (Wu et al., 2009).

Novel Synthesis and Pharmacological Insights

  • Chemoselective Tert-Butyloxycarbonylation : Ouchi et al. (2002) discussed the use of a novel tert-butoxycarbonylation reagent for chemoselective reactions, highlighting the versatility of tert-butyl derivatives in organic synthesis (Ouchi et al., 2002).

  • p38alpha MAP Kinase Inhibitor Study : Regan et al. (2003) explored the structure-activity relationships of a tert-butyl pyrazolyl compound, providing valuable information for the development of treatments for autoimmune diseases (Regan et al., 2003).

Safety and Hazards

Based on the available data, the compound may present some hazards. Precautionary measures should be taken when handling it, including avoiding inhalation, contact with skin or eyes, and ingestion .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocyclic compounds, which are essential in pharmaceutical synthesis . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of heterocyclic compounds . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of metabolic intermediates within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, thereby influencing its activity and function. The compound’s distribution within tissues is also a critical factor that determines its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes effectively.

properties

IUPAC Name

tert-butyl 2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEBKFZXBQXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine (506 mg, 1.87 mmol) and phthalimide (275 mg, 1.87 mmol) were added to 4-(tert-butoxycarbonyl)morpholin-2-yl methanol (340 mg, 1.56 mmol) in tetrahydrofuran (3 mL). The mixture was stirred at room temperature for 5 min, followed by addition of a 40% diethyl azodicarboxylate/toluene solution (1.06 mL, 2.34 mmol) and stirring at room temperature for 4 hours. Subsequently, ethyl acetate was added and the mixture washed sequentially with tap water and brine. The mixture was then dried over magnesium sulfate and the solvent was evaporated. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->3:1) gave 524 mg (97%) of the desired compound as a colorless powder.
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate toluene
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

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